sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
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Overview
Description
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with sodium chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyacetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemistry: The compound is explored for its use in developing agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H8N3NaO3 |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
sodium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MXQGIVDRQDTENB-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NN=C1COCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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